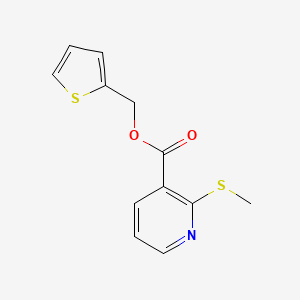
(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. This compound is a derivative of pyridine, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest for many years, and several methods have been developed to obtain this compound.
作用機序
The mechanism of action of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of tumor cells by inducing cell cycle arrest at the G2/M phase.
In terms of antimicrobial activity, this compound is believed to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the advantages of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is its diverse biological activities, making it a potential candidate for various research applications. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate. One potential area of interest is its potential as an anti-inflammatory agent. Further studies are needed to investigate its mechanism of action and efficacy in vivo.
Another area of future research is its potential as an antimicrobial agent. Studies are needed to determine its efficacy against various bacterial and fungal strains and to investigate its mechanism of action.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities. Its synthesis method has been well-established, and it has shown promising results in various scientific research applications. Further studies are needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成法
The synthesis of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has been achieved through several methods. One of the most common methods involves the reaction of thiophene-2-carboxaldehyde with methyl 2-(methylsulfanyl)acrylate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-cyanopyridine in the presence of a Lewis acid catalyst such as zinc chloride to obtain the desired product.
科学的研究の応用
(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has shown promising results in various scientific research applications. One of the primary areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, particularly breast cancer cells. It has also been shown to inhibit the growth of tumor cells in vivo.
Another area of research interest is its antimicrobial activity. This compound has been found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also shown antifungal activity against various fungal strains.
特性
IUPAC Name |
thiophen-2-ylmethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-16-11-10(5-2-6-13-11)12(14)15-8-9-4-3-7-17-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGGVGHYJOYVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732019.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)
![N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2732021.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)
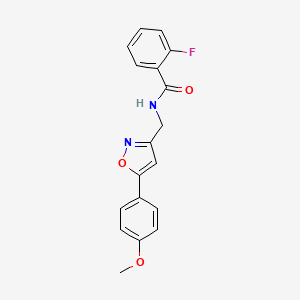
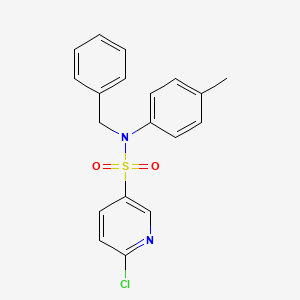
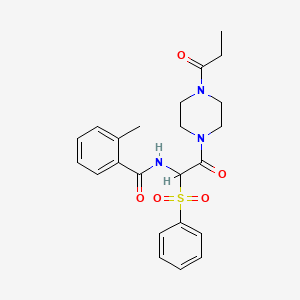
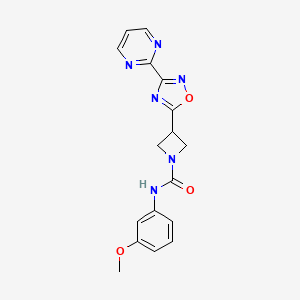
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2732031.png)

![N-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2732033.png)
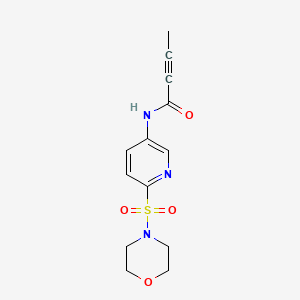
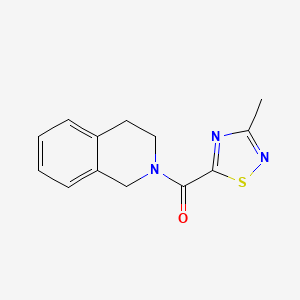
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)